3-(4-Formyl-1H-pyrazol-1-YL)propanenitrile
Overview
Description
3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile is an organic compound with the molecular formula C7H7N3O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of a suitable pyrazole derivative with a formylating agent and a nitrile group donor. One common method is the reaction of 4-formylpyrazole with acrylonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through standard purification techniques like recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products Formed
Oxidation: 3-(4-Carboxy-1H-pyrazol-1-yl)propanenitrile
Reduction: 3-(4-Formyl-1H-pyrazol-1-yl)propanamine
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby blocking the enzyme’s function. The exact molecular pathways involved would vary depending on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile
- 3-(4-Formyl-3-(2-thienyl)-1H-pyrazol-1-yl)propanenitrile
- 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol
Uniqueness
3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a formyl group and a nitrile group on the pyrazole ring allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .
Properties
IUPAC Name |
3-(4-formylpyrazol-1-yl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-2-1-3-10-5-7(6-11)4-9-10/h4-6H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAVMKREHIBQFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655923 | |
Record name | 3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006518-87-1 | |
Record name | 3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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